
cis-3-Octene
Descripción general
Descripción
cis-3-Octene: is an organic compound with the molecular formula C8H16 . It is an alkene, characterized by the presence of a carbon-carbon double bond. The “cis” configuration indicates that the hydrogen atoms attached to the carbon atoms of the double bond are on the same side, which affects the compound’s physical and chemical properties. This compound is commonly used in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Alkylation Reaction: One common method for synthesizing cis-3-Octene involves the alkylation of 1-octene. This reaction typically uses a catalyst such as aluminum chloride under controlled temperature and pressure conditions.
Dehydrohalogenation Reaction: Another method involves the dehydrohalogenation of 3-octyl halides using a strong base like potassium hydroxide. This reaction is carried out in an alcoholic solvent at elevated temperatures.
Industrial Production Methods:
Catalytic Cracking: In industrial settings, this compound can be produced through the catalytic cracking of petroleum fractions. This process involves breaking down larger hydrocarbon molecules into smaller ones, including alkenes like this compound.
Hydroformylation: Another industrial method involves the hydroformylation of 1-heptene followed by hydrogenation. This process uses a rhodium-based catalyst and operates under high pressure and temperature conditions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: cis-3-Octene can undergo oxidation reactions to form various oxygenated compounds. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of octane.
Substitution: Halogenation reactions can occur with this compound, where halogens like chlorine or bromine are added across the double bond.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution at room temperature.
Reduction: Hydrogen gas with a palladium catalyst at elevated temperatures and pressures.
Substitution: Chlorine or bromine gas in the presence of light or a catalyst.
Major Products Formed:
Oxidation: this compound can form diols or epoxides depending on the oxidizing agent used.
Reduction: The major product is octane.
Substitution: The major products are 3-chlorooctane or 3-bromooctane.
Aplicaciones Científicas De Investigación
Chemistry: cis-3-Octene is used as a starting material in the synthesis of various organic compounds. It is also used in studying reaction mechanisms and kinetics in organic chemistry.
Biology: In biological research, this compound is used as a model compound to study the effects of alkenes on biological systems. It is also used in the synthesis of biologically active molecules.
Medicine: this compound is used in the synthesis of pharmaceutical intermediates. It is also studied for its potential therapeutic effects and interactions with biological targets.
Industry: In the industrial sector, this compound is used in the production of polymers, lubricants, and plasticizers. It is also used as a solvent and in the formulation of various chemical products.
Mecanismo De Acción
The mechanism of action of cis-3-Octene involves its interaction with various molecular targets and pathways. As an alkene, it can participate in addition reactions where the double bond is broken, and new bonds are formed. This reactivity is crucial in its role as a synthetic intermediate. In biological systems, this compound can interact with enzymes and receptors, influencing cellular processes and metabolic pathways.
Comparación Con Compuestos Similares
trans-3-Octene: Unlike cis-3-Octene, the hydrogen atoms in trans-3-Octene are on opposite sides of the double bond. This difference in configuration leads to variations in physical properties such as boiling points and reactivity.
1-Octene: This compound has the double bond at the first carbon atom, making it more reactive in certain types of chemical reactions compared to this compound.
2-Octene: This compound has the double bond at the second carbon atom and can exist in both cis and trans configurations, each with distinct properties.
Uniqueness of this compound: The cis configuration of this compound imparts unique physical and chemical properties, such as a lower boiling point compared to its trans isomer. This configuration also influences its reactivity in addition and substitution reactions, making it a valuable compound in various chemical syntheses and industrial applications.
Propiedades
IUPAC Name |
(Z)-oct-3-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h5,7H,3-4,6,8H2,1-2H3/b7-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTDZYMMFQCTEO-ALCCZGGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70872998 | |
| Record name | (Z)-3-Octene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70872998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14850-22-7 | |
| Record name | (3Z)-3-Octene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14850-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Octene, (3Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014850227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z)-3-Octene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70872998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-oct-3-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.360 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-OCTENE, (3Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00Y81HN91L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of cis-3-octene influence its binding to the copper(I)-H-dpa complex?
A1: Research indicates that the position of the double bond in octene isomers significantly affects binding affinity to the [Cu(H-dpa)]+ complex []. While terminal olefins like 1-octene exhibit comparable binding strengths, internal olefins like this compound show weaker binding. This difference likely arises from steric hindrance between the internal double bond and the H-dpa ligand, as observed with other internal olefins like 2-norbornylene []. This steric effect is evident in the crystal structure of the [Cu(H-dpa)(this compound)]BF4 complex [], where the this compound molecule is twisted out of the plane of the H-dpa ligand, and the H-dpa ligand itself adopts a folded conformation to accommodate the olefin.
Q2: How do researchers measure the binding strength of olefins like this compound to the copper(I)-H-dpa complex?
A2: Two primary methods are used to assess binding strength: Nuclear Magnetic Resonance (NMR) spectroscopy and Thermogravimetric Analysis (TGA) []. In NMR, the upfield shift of the olefin's proton signals upon complexation with [Cu(H-dpa)]+ correlates with binding strength. A larger upfield shift suggests stronger binding. TGA, on the other hand, provides information about the temperature at which the olefin dissociates from the complex. A higher dissociation temperature indicates stronger binding. The study found a good correlation between the 1H NMR data and TGA results, confirming the reliability of both techniques for assessing the relative binding strengths of different olefins to the [Cu(H-dpa)]+ complex [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


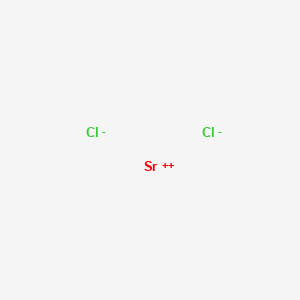

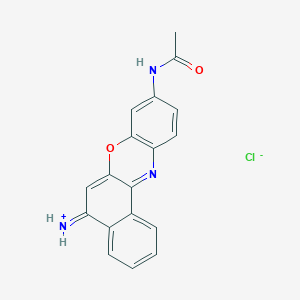

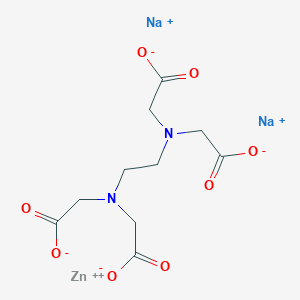

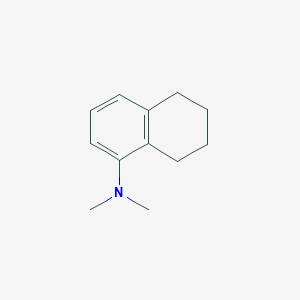
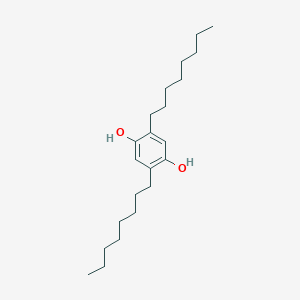
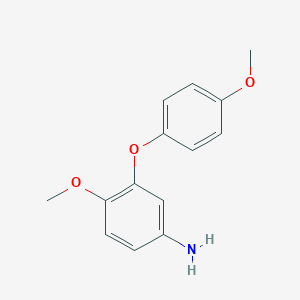
![2,6,10-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene](/img/structure/B76826.png)
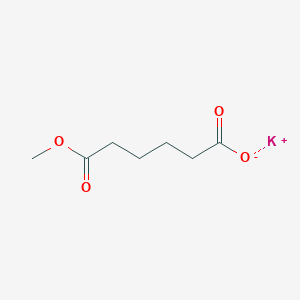
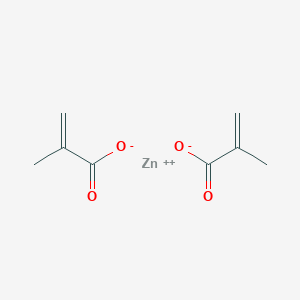
![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B76832.png)

